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Compound of Interest

Compound Name: (Rac)-SAR131675

Cat. No.: B1193471 Get Quote

Introduction
SAR131675 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor

3 (VEGFR-3), a key regulator of lymphangiogenesis.[1][2] Its high selectivity makes it a

valuable tool for researchers in oncology, immunology, and vascular biology to investigate the

roles of VEGFR-3 in various physiological and pathological processes. This technical guide

provides an in-depth overview of the chemical structure, synthesis, mechanism of action, and

experimental protocols related to SAR131675 for professionals in drug development and

scientific research.

Chemical Structure and Properties
SAR131675 is a small molecule with a 1,8-naphthyridine-3-carboxamide core. Its systematic

IUPAC name is (R)-2-amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methylbut-1-yn-1-yl)-N-methyl-

4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide.
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Property Value

Molecular Formula C₁₈H₂₂N₄O₄

Molecular Weight 358.39 g/mol

CAS Number 1433953-83-3

SMILES
CCN1C(N)=C(C(=O)NC)C(=O)C2=CC=C(C#CC

(C)(O)COC)N=C12

InChI Key PFMPOBVAYMTUOX-GOSISDBHSA-N

Synthesis
While the specific, detailed synthetic route for SAR131675 is proprietary, the general approach

to synthesizing such complex small molecules involves a multi-step process. This process

begins with the construction of the core 1,8-naphthyridine scaffold, followed by the sequential

addition of functional groups. Key steps in this type of synthesis typically include:

Heterocycle Formation: Construction of the bicyclic 1,8-naphthyridine core structure.

Functionalization: Introduction of the amino, ethyl, and N-methylcarboxamide groups at

specific positions on the core.

Side-Chain Coupling: Attachment of the butynyl side chain via a coupling reaction, such as a

Sonogashira coupling.

Chiral Resolution/Asymmetric Synthesis: Establishment of the (R)-stereochemistry at the

chiral center of the side chain.

Purification: Final purification of the compound, often using techniques like high-performance

liquid chromatography (HPLC) to achieve high purity.

Below is a conceptual workflow for the synthesis of SAR131675.
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Conceptual Synthesis Workflow for SAR131675
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Caption: Conceptual workflow for the synthesis of SAR131675.
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Signaling Pathways
SAR131675 exerts its biological effects by selectively inhibiting the tyrosine kinase activity of

VEGFR-3. This receptor is primarily activated by its ligands, VEGF-C and VEGF-D. Upon

ligand binding, VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling

cascades that promote lymphangiogenesis, cell survival, and migration. SAR131675 acts as an

ATP-competitive inhibitor, preventing the transfer of phosphate from ATP to tyrosine residues

on the receptor, thereby blocking its activation and subsequent signaling.

The inhibition of VEGFR-3 by SAR131675 has been shown to impact downstream signaling

pathways, including the MAPK/ERK and PI3K/Akt pathways.
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VEGFR-3 Signaling Pathway and Inhibition by SAR131675
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Caption: Inhibition of the VEGFR-3 signaling pathway by SAR131675.
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Quantitative Data
The inhibitory activity of SAR131675 has been characterized in various in vitro assays. The

following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of SAR131675 against VEGFR Family Kinases

Target IC₅₀ (nM)

VEGFR-3 23[3][4][5]

VEGFR-2 235[5]

VEGFR-1 >3000[5]

Table 2: In Vitro Cellular Activity of SAR131675

Assay Cell Type Stimulant IC₅₀ (nM)

VEGFR-3

Autophosphorylation
HEK cells - 45[1][4]

Lymphatic Cell

Proliferation

Primary Human

Lymphatic Cells
VEGF-C / VEGF-D ~20[1][4][6]

Erk Phosphorylation Lymphatic Cells VEGF-C ~30[3]

Experimental Protocols
In Vitro VEGFR-3 Tyrosine Kinase Assay
This assay determines the ability of SAR131675 to inhibit the kinase activity of recombinant

human VEGFR-3.

Materials:

Recombinant human VEGFR-3

ATP
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Poly(GT) substrate

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM MnCl₂, 200 µM Na₃VO₄)

SAR131675

96-well plates

Anti-phosphotyrosine antibody conjugated to HRP

HRP substrate (e.g., TMB)

Stop solution (e.g., 1 M H₂SO₄)

Plate reader

Procedure:

Coat 96-well plates with the poly(GT) substrate and incubate overnight at 4°C.

Wash the plates with wash buffer (e.g., PBS with 0.05% Tween 20).

Add the assay buffer containing recombinant VEGFR-3 to each well.

Add SAR131675 at various concentrations to the wells. Include a positive control (no

inhibitor) and a negative control (no enzyme).

Initiate the kinase reaction by adding ATP.

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

Wash the plates to remove ATP and unbound reagents.

Add the anti-phosphotyrosine-HRP antibody and incubate at room temperature.

Wash the plates.

Add the HRP substrate and incubate until color develops.
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Stop the reaction with the stop solution.

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

Calculate the percent inhibition for each concentration of SAR131675 and determine the IC₅₀

value.
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Experimental Workflow: In Vitro Kinase Assay
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Caption: Workflow for a typical in vitro tyrosine kinase assay.
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Cell-Based VEGFR-3 Autophosphorylation Assay
This assay measures the effect of SAR131675 on the autophosphorylation of VEGFR-3 in a

cellular context.

Materials:

Cells overexpressing VEGFR-3 (e.g., HEK293-VEGFR3)

Cell culture medium

SAR131675

Lysis buffer

Antibodies against total VEGFR-3 and phosphorylated VEGFR-3

Western blotting reagents and equipment or ELISA-based detection system

Procedure:

Seed the VEGFR-3 overexpressing cells in appropriate culture plates and allow them to

adhere.

Treat the cells with various concentrations of SAR131675 for a specified time.

Lyse the cells to extract proteins.

Determine the protein concentration of the lysates.

Analyze the levels of total and phosphorylated VEGFR-3 using Western blotting or a specific

ELISA kit.

Quantify the band intensities (for Western blot) or the ELISA signal.

Normalize the phosphorylated VEGFR-3 signal to the total VEGFR-3 signal.

Calculate the percent inhibition of autophosphorylation for each concentration of SAR131675

and determine the IC₅₀ value.
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Conclusion
SAR131675 is a highly selective and potent inhibitor of VEGFR-3, making it an invaluable

research tool for elucidating the role of this receptor in health and disease. This guide provides

essential technical information to support the use of SAR131675 in preclinical research and

drug development. The detailed data and protocols herein should enable researchers to

effectively design and execute experiments to further explore the therapeutic potential of

targeting the VEGFR-3 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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